molecular formula C10H15NOS B13210431 [1-(Aminomethyl)cyclopropyl](2-methylthiophen-3-yl)methanol

[1-(Aminomethyl)cyclopropyl](2-methylthiophen-3-yl)methanol

Cat. No.: B13210431
M. Wt: 197.30 g/mol
InChI Key: GMGANGOCKVYINL-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol is an organic compound with the molecular formula C10H15NOS It is a cyclopropyl derivative with a thiophene ring, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multiple steps, starting from commercially available precursors. One common route includes the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the aminomethyl and thiophene moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for probing the activity of various biological targets.

Medicine

In medicinal chemistry, 1-(Aminomethyl)cyclopropylmethanol is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclopropylmethanol: shares similarities with other cyclopropyl and thiophene derivatives.

    Cyclopropylamine: Another compound with a cyclopropyl group, used in various chemical reactions.

    2-Methylthiophene: A thiophene derivative with applications in organic synthesis.

Uniqueness

What sets 1-(Aminomethyl)cyclopropylmethanol apart is its combined structural features of both cyclopropyl and thiophene rings

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(2-methylthiophen-3-yl)methanol

InChI

InChI=1S/C10H15NOS/c1-7-8(2-5-13-7)9(12)10(6-11)3-4-10/h2,5,9,12H,3-4,6,11H2,1H3

InChI Key

GMGANGOCKVYINL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(C2(CC2)CN)O

Origin of Product

United States

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